molecular formula C21H18FN7O B2897084 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone CAS No. 923513-44-4

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone

Cat. No. B2897084
CAS RN: 923513-44-4
M. Wt: 403.421
InChI Key: JJJCWZOIBGNLPW-UHFFFAOYSA-N
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Description

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C21H18FN7O and its molecular weight is 403.421. The purity is usually 95%.
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Scientific Research Applications

5-HT2 Antagonist Activity

  • A study by Watanabe et al. (1992) synthesized and tested derivatives of the compound for their 5-HT2 and alpha 1 receptor antagonist activities. One derivative showed significant 5-HT2 antagonist activity, which was greater than ritanserin, a known 5-HT2 antagonist (Watanabe et al., 1992).

P2X7 Antagonist for Mood Disorders

  • Chrovian et al. (2018) developed compounds with potent P2X7 receptor occupancy. These compounds, including related derivatives, demonstrated potential for the treatment of mood disorders (Chrovian et al., 2018).

Antibacterial Activity

  • Nagaraj et al. (2018) synthesized novel derivatives with significant antibacterial activity against human pathogenic bacteria, indicating potential use in developing new antimicrobial agents (Nagaraj et al., 2018).

Antimicrobial Properties

  • Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives with good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Fluorescent Logic Gates

  • Gauci and Magri (2022) designed compounds based on a 4-amino-N-aryl-1,8-naphthalimide fluorophore, a piperazine receptor, and an aryl group, as fluorescent logic gates. These could be useful in probing cellular microenvironments (Gauci & Magri, 2022).

Synthesis and DFT Calculations of Pyrimidine Derivatives

  • Farag and Fahim (2019) explored the synthesis of pyrazole and pyrimidine derivatives, exhibiting in vitro antitumor activity, antimicrobial and antioxidant activities. DFT calculations helped in understanding their molecular structure and properties (Farag & Fahim, 2019).

Antihypertensive Agents

  • Bayomi et al. (1999) synthesized 1,2,4-triazolol[1,5-alpha]pyrimidines with potential as antihypertensive agents. Compounds demonstrated promising activity in in vitro and in vivo tests (Bayomi et al., 1999).

Future Directions

: Nasri, S., Bayat, M., & Kochia, K. (2022). Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole. Molecular Diversity, 26(1), 717–739. Link

properties

IUPAC Name

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN7O/c22-16-7-4-8-17(13-16)29-20-18(25-26-29)19(23-14-24-20)27-9-11-28(12-10-27)21(30)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJCWZOIBGNLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone

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